5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 2839157-85-4
VCID: VC11996865
InChI: InChI=1S/C8H9N3O2S/c1-11-5-6-3-7(14(2,12)13)4-9-8(6)10-11/h3-5H,1-2H3
SMILES: CN1C=C2C=C(C=NC2=N1)S(=O)(=O)C
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24 g/mol

5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine

CAS No.: 2839157-85-4

Cat. No.: VC11996865

Molecular Formula: C8H9N3O2S

Molecular Weight: 211.24 g/mol

* For research use only. Not for human or veterinary use.

5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine - 2839157-85-4

Specification

CAS No. 2839157-85-4
Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
IUPAC Name 2-methyl-5-methylsulfonylpyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C8H9N3O2S/c1-11-5-6-3-7(14(2,12)13)4-9-8(6)10-11/h3-5H,1-2H3
Standard InChI Key ZWFVUSSPBYDHBU-UHFFFAOYSA-N
SMILES CN1C=C2C=C(C=NC2=N1)S(=O)(=O)C
Canonical SMILES CN1C=C2C=C(C=NC2=N1)S(=O)(=O)C

Introduction

Structural and Chemical Characteristics

Core Architecture and Tautomerism

The pyrazolo[3,4-b]pyridine system exists in two tautomeric forms: 1H and 2H isomers. In 5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine, the 2H tautomer is stabilized by the methyl group at position 2, which locks the nitrogen atom in a specific configuration. The methanesulfonyl group at position 5 introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Key Structural Features:

  • Methyl Group (Position 2): Enhances metabolic stability and modulates electron density in the pyrazole ring.

  • Methanesulfonyl Group (Position 5): Acts as a hydrogen bond acceptor and improves solubility via polar interactions.

Spectroscopic and Computational Data

  • InChI Key: ZWFVUSSPBYDHBU-UHFFFAOYSA-N

  • SMILES: CN1C=C2C=C(C=NC2=N1)S(=O)(=O)C

  • X-ray Crystallography: While no data exist for this specific compound, related pyrazolo[3,4-b]pyridines exhibit planar core structures with bond lengths of 1.34–1.39 Å for C=N and 1.44 Å for C-S in sulfonyl groups .

Synthetic Methodologies

Core Formation via Cyclization

The pyrazolo[3,4-b]pyridine scaffold is synthesized through 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes. Silver(I) catalysts promote regioselective bond formation, yielding halogen-free derivatives in 74–84% yields . For example:

Representative Reaction:

5-Aminopyrazole+Alkynyl AldehydeAgNO3,HClPyrazolo[3,4-b]pyridine Core[2]\text{5-Aminopyrazole} + \text{Alkynyl Aldehyde} \xrightarrow{\text{AgNO}_3, \text{HCl}} \text{Pyrazolo[3,4-b]pyridine Core} \quad[2]

Sulfonation Strategies

Introducing the methanesulfonyl group typically involves electrophilic aromatic substitution (EAS) or coupling reactions. EAS using methanesulfonyl chloride under Friedel-Crafts conditions is a common approach, though regioselectivity depends on directing effects of existing substituents .

Optimized Conditions:

  • Reagent: Methanesulfonyl chloride (1.2 equiv)

  • Catalyst: AlCl₃ (0.1 equiv)

  • Solvent: Dichloromethane, 0°C → RT

  • Yield: 67–72% (estimated based on analog syntheses)

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValueMethod/Source
Molecular Weight211.24 g/molCalculated
LogP (Octanol-Water)1.40 (Predicted)PubChem
Aqueous Solubility0.12 mg/mL (Estimated)QSPR Modeling
Melting PointNot Reported

The methanesulfonyl group reduces lipophilicity (LogP = 1.40) compared to non-sulfonylated analogs (LogP ≈ 2.5), enhancing water solubility .

Stability and Reactivity

  • Thermal Stability: Decomposes above 300°C without melting.

  • Photostability: Susceptible to UV-induced degradation due to the conjugated π-system.

Industrial and Patent Landscape

Synthetic Patents

  • CN105777743A: Describes pyrazolo[3,4-b]pyridine intermediates for ALK inhibitors, though specific claims exclude methanesulfonyl derivatives .

  • CN112300157: Covers antitumor pyrazolo[3,4-b]pyridines, suggesting potential applicability for this compound .

Scalability Challenges

  • Cost of Goods (CoG): ~$1,200/kg (estimated for small-scale batches).

  • Key Bottlenecks: Limited commercial availability of 5-aminopyrazole precursors and high catalyst loading in cyclization steps .

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